![molecular formula C6H7ClN2 B1142981 (6-Chloropyridin-2-yl)methanamine CAS No. 188637-75-4](/img/structure/B1142981.png)
(6-Chloropyridin-2-yl)methanamine
Overview
Description
(6-Chloropyridin-2-yl)methanamine, commonly known as 6-chloro-2-pyridinamine, is an organic compound belonging to the pyridine family. It is a white, crystalline solid with a molecular weight of 176.58 g/mol and a melting point of 95-97 °C. 6-chloro-2-pyridinamine is a versatile molecule with a wide range of applications, from laboratory experiments to pharmaceuticals. In
Scientific Research Applications
Pharmaceutical Intermediates
“(6-Chloropyridin-2-yl)methanamine” is an important pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds. The specific applications would depend on the pharmaceutical compound being synthesized.
Synthesis of Aromatic Ketones
A study has shown that pyridin-2-yl-methanes, such as “(6-Chloropyridin-2-yl)methanamine”, can be oxidized to form pyridin-2-yl-methanones . This process is catalyzed by copper and occurs under mild conditions with water . Pyridin-2-yl-methanones are important motifs in pharmaceutical chemistry.
Transition Metal Catalysis
The same study also indicates that “(6-Chloropyridin-2-yl)methanamine” can be used in transition metal catalysis . In this context, the compound can participate in copper-catalyzed reactions .
Mechanism Studies
“(6-Chloropyridin-2-yl)methanamine” can be used in mechanism studies, particularly those involving water-involving oxidation reactions . These studies can provide new insights into the behavior of these types of reactions.
Synthesis of Substituted Benzene Compounds
Pyridin-2-yl-methanes, including “(6-Chloropyridin-2-yl)methanamine”, can react well with aromatic rings such as substituted benzene to produce corresponding products . This makes it useful in the synthesis of various substituted benzene compounds.
Synthesis of Thiophene, Thiazole, Pyridine, and Triazine Compounds
Similarly, “(6-Chloropyridin-2-yl)methanamine” can also react with thiophene, thiazole, pyridine, and triazine to produce corresponding products . This expands its utility in the synthesis of a wide range of compounds.
properties
IUPAC Name |
(6-chloropyridin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXAPCZSRSQZHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloropyridin-2-yl)methanamine | |
CAS RN |
188637-75-4 | |
Record name | (6-chloropyridin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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